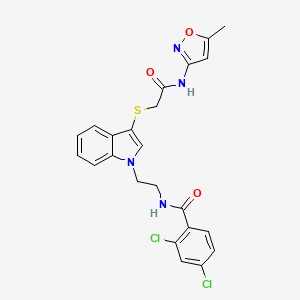![molecular formula C8H6N2O2S B2652034 (E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid CAS No. 1181324-39-9](/img/structure/B2652034.png)
(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid” is a unique chemical compound with the empirical formula C8H6N2O2S . It has a molecular weight of 194.21 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of “this compound” is O=C(O)/C=C/C1=CN=C2N1C=CS2 . This string represents the structure of the molecule in a linear format. The InChI key, which is another way to represent the molecule, is KMUJKBFEVZDXIW-OWOJBTEDSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has an empirical formula of C8H6N2O2S and a molecular weight of 194.21 .Applications De Recherche Scientifique
Angiotensin II Receptor Antagonists
- (E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid derivatives have been studied as nonpeptide angiotensin II receptor antagonists. These compounds showed nanomolar affinity for the receptor and good oral activity, indicating their potential in hypertension treatment (Keenan et al., 1993).
Quantum Chemical Modeling
- A study on Trans-3-(trans-4-imidazolyl) acrylic acid (TTIAA) included experimental and theoretical analyses using FTIR, FT-Raman, and DFT. It revealed variations in electrostatic and transport properties under different external fields, suggesting applications in designing molecules with enhanced electrical conductivity (Gayathri & Arivazhagan, 2017).
Anti-Inflammatory Activity
- Imidazo[2,1-b]benzothiazoles, closely related to this compound, were synthesized and tested for anti-inflammatory activity. Some derivatives showed significant inhibition in assays like the carrageein-induced paw edema and writhing assays (El-Shorbagi et al., 1989).
Corrosion Inhibition
- (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid was used to form self-assembled films on iron surfaces. These films exhibited protection against iron corrosion, suggesting potential applications in material sciences (Zhang Zhe et al., 2009).
Coordination Compounds and Photoluminescent Properties
- A study synthesized new coordination compounds based on a 3-position substituted imidazo[1,2-a]pyridine ligand, exploring their crystal structures and photoluminescent properties. This research indicates potential applications in materials science, particularly in light-emitting devices (Li, Ni, & Yong, 2018).
Enhanced Oil Recovery
- Novel acrylamide-based copolymers functionalized with imidazoline derivative were developed for enhanced oil recovery. These copolymers exhibited excellent thickening properties, shear stability, and salt-tolerance, suggesting their use in petroleum extraction processes (Gou et al., 2015).
Polymer Ionic Liquid Complexes
- Poly(ionic liquid) complexes (PILCs) exhibiting micro-/mesoporous structures were synthesized using imidazolium-based polymers and poly(acrylic acid). These complexes can be highly loaded with copper salts and used as catalytic supports for oxidation reactions, indicating their utility in catalysis (Zhao et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-imidazo[2,1-b][1,3]thiazol-5-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7(12)2-1-6-5-9-8-10(6)3-4-13-8/h1-5H,(H,11,12)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUJKBFEVZDXIW-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC2=NC=C(N21)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2651956.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2651958.png)
![Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate](/img/structure/B2651959.png)
![3-[(4-Fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651960.png)
![N'-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2651963.png)




![Methylethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2651970.png)



